3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-
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Overview
Description
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including:
Cyclization of 1,n-Enynes: This method involves the cyclization of enynes in the presence of transition metal catalysts.
Intramolecular and Intermolecular Cyclopropanations: These reactions utilize cyclopropanation techniques to form the bicyclic structure.
Fusion to Cyclopropenes: This approach involves the fusion of cyclopropenes to form the desired bicyclic system.
C–H Activation: This method employs C–H activation strategies to construct the bicyclic framework.
Oxidative Cyclopropanation: This reaction involves the oxidative cyclopropanation of suitable precursors.
Photoredox Catalysis: This method uses photoredox catalysis to achieve the desired cyclization.
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often involves scalable synthetic routes that can be optimized for high yields and efficiency. These methods may include catalytic hydrogenation reactions and other large-scale cyclization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles . Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and optimized reaction times .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized 3-azabicyclo[3.1.0]hexane derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. These compounds can act on various biological targets, including enzymes, receptors, and ion channels . The exact mechanism may vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share a similar bicyclic structure but differ in their biological activities and applications.
Cyclopropane Derivatives: These compounds also feature a bicyclic system but have different chemical properties and reactivity.
Azabicyclo[2.2.1]heptane Derivatives: These compounds have a different ring system but can exhibit similar biological activities.
The uniqueness of 3-azabicyclo[3.1.0]hexane derivatives lies in their specific bicyclic structure, which imparts unique chemical and biological properties .
Properties
CAS No. |
919106-10-8 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methyl-1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H14N2/c1-13-7-10-5-11(10,8-13)9-3-2-4-12-6-9/h2-4,6,10H,5,7-8H2,1H3 |
InChI Key |
ZJBQKIZQUXQULK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2(C1)C3=CN=CC=C3 |
Origin of Product |
United States |
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